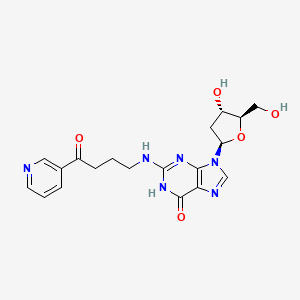

N(2)-(Pyridyloxobutyl)deoxyguanosine

Overview

Description

“N(2)-(Pyridyloxobutyl)deoxyguanosine” is a derivative of deoxyguanosine . Deoxyguanosine is composed of the purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose . It is similar to guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar (making it deoxyribose) .

Synthesis Analysis

The synthesis of 2’-deoxyguanosine involves the protection of 2’-deoxyadenosine by benzoyl groups and then nitration at C2 by tetrabutylammonium nitrate/trifluoroacetic anhydride . The resulting 2-NO2 moiety is converted into 2-NH2 by Ni-catalyzed hydrogenolysis .Molecular Structure Analysis

The molecular formula of N-Butyl-2’-deoxyguanosine, a similar compound, is C14H21N5O4 . The average mass is 323.348 Da and the monoisotopic mass is 323.159363 Da .Chemical Reactions Analysis

One study found that the iron Fenton oxidation of 2′-deoxyguanosine in bicarbonate buffer yields 8-oxo-2′-deoxyguanosine and spiroiminodihyantoin, consistent with CO3˙− . Reactions in phosphate buffer furnished high yields of sugar oxidation products consistent with HO˙ .Physical And Chemical Properties Analysis

N-Butyl-2’-deoxyguanosine is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents .Scientific Research Applications

Carcinogenic Properties : N(2)-(Pyridyloxobutyl)deoxyguanosine is a product of the DNA pyridyloxobutylation pathway common to tobacco-specific nitrosamines like NNK and NNN, which are carcinogenic in laboratory animals and classified as Group 1 human carcinogens. These compounds metabolize into intermediates that alkylate DNA, contributing to their mutagenic and carcinogenic properties (Peterson, 2010).

Formation and Repair in Tumorigenesis : The role of N(2)-(Pyridyloxobutyl)deoxyguanosine in tumorigenesis was studied in A/J mice. The persistence of this and other pyridyloxobutyl DNA adducts suggests their contribution to the tumorigenic properties of NNK (Urban et al., 2012).

Quantitative Analysis Methodology : A study developed a quantitative assay using liquid chromatography and mass spectrometry for N(2)-(Pyridyloxobutyl)deoxyguanosine, improving the sensitivity and specificity of adduct detection. This facilitates exploration of the role of such DNA adducts in the toxicological properties of pyridyloxobutylating nitrosamines (Thomson et al., 2004).

Role in Oxidative Stress and Carcinogenesis : The adduct 8-OHdG, a product of oxidative DNA damage and related to N(2)-(Pyridyloxobutyl)deoxyguanosine, has been identified in high levels in biological fluids of leukemia patients. Graphene-based sensors were developed for its detection, underscoring its importance as a marker of oxidative stress and carcinogenesis (Stefan-van Staden et al., 2017).

Safety and Hazards

Future Directions

8-hydroxy-2-deoxyguanosine is considered a biomarker for oxidative damage of DNA . It is needed to define background ranges for 8-OHdG, to use it as a measure of oxidative stress overproduction . Future research may focus on whether the expression level of 8-OHdG can be used as a biomarker for the prognosis of all human cancers .

properties

IUPAC Name |

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(4-oxo-4-pyridin-3-ylbutyl)amino]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O5/c26-9-14-13(28)7-15(30-14)25-10-22-16-17(25)23-19(24-18(16)29)21-6-2-4-12(27)11-3-1-5-20-8-11/h1,3,5,8,10,13-15,26,28H,2,4,6-7,9H2,(H2,21,23,24,29)/t13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUZGGNOZHZFMX-RRFJBIMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NCCCC(=O)C4=CN=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NCCCC(=O)C4=CN=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923558 | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-{[4-oxo-4-(pyridin-3-yl)butyl]imino}-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(2)-(Pyridyloxobutyl)deoxyguanosine | |

CAS RN |

120789-94-8 | |

| Record name | N(2)-(Pyridyloxobutyl)deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120789948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-{[4-oxo-4-(pyridin-3-yl)butyl]imino}-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-cyclohexyl-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)

![10-{2-[(2s)-1-Methylpiperidin-2-Yl]ethyl}-2-(Methylsulfanyl)-10h-Phenothiazine](/img/structure/B1168779.png)